1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
Description
This compound is a urea derivative characterized by a 3,4-dimethoxybenzyl group at the N1 position and a 2-hydroxy-2-methyl-4-(methylthio)butyl chain at the N3 position. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-16(20,7-8-23-4)11-18-15(19)17-10-12-5-6-13(21-2)14(9-12)22-3/h5-6,9,20H,7-8,10-11H2,1-4H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJECQVPWQPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H23N2O3S
- Molecular Weight : 307.42 g/mol
Research indicates that compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are implicated in numerous physiological processes. The modulation of GPCR activity can lead to significant therapeutic effects .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, which can contribute to its pharmacological profile.
Antitumor Activity
In vitro studies have demonstrated that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to induce apoptosis in human breast cancer cells by activating the caspase pathway .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in animal models. It has been observed to reduce levels of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage is a key factor .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of the compound on human melanoma cells.
- Method : Cell viability assays were performed using MTT assays.
- Results : The compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against melanoma cells.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
- Method : Mice were treated with the compound, and inflammatory markers were measured.
- Results : The treatment resulted in a significant decrease in TNF-alpha and IL-6 levels compared to control groups.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
The compound’s 3,4-dimethoxybenzyl group distinguishes it from analogs like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d) . These analogs feature tetrahydrobenzo[b]thiophene cores with electron-withdrawing cyano or ester groups, which enhance electrophilicity and may improve binding to enzymes like cyclooxygenase or kinases.
Thioether vs. Thiadiazole Moieties
The methylthio group in the target compound contrasts with the 1,3,4-thiadiazole ring in 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea . Thiadiazoles are known for strong hydrogen-bonding and π-π stacking interactions, often enhancing affinity for targets like carbonic anhydrase or bacterial dihydrofolate reductase. The methylthio group, while less polarizable, may confer metabolic stability due to sulfur’s resistance to oxidative degradation compared to nitrogen-rich heterocycles.
Hydroxyalkyl Chain vs. Aromatic Hydrazones
The 2-hydroxy-2-methyl-4-(methylthio)butyl chain introduces a flexible, hydroxylated spacer absent in analogs like 7b and 7d, which use rigid phenyl hydrazono linkers . Hydroxyalkyl chains can improve solubility and enable interactions with polar active sites (e.g., serine proteases), whereas hydrazones may form stable Schiff base-like interactions with lysine residues in enzymes.
Comparative Data Table
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step alkylation and protection/deprotection of the hydroxy and methylthio groups, similar to methods for 7a–7d . However, steric hindrance from the 2-hydroxy-2-methyl group may complicate purification.
- Biological Data Gap: No direct inhibitory or binding data are available for the compound. By analogy, 7a–7d show IC₅₀ values of 0.8–5.2 μM against COX-2 , while the thiadiazole analog in exhibits sub-micromolar activity against E. coli.
- Toxicity Considerations : The methylthio group may reduce hepatotoxicity compared to thiol-containing analogs but requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
